molecular formula C9H6F4N2O B11989210 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

Katalognummer: B11989210
Molekulargewicht: 234.15 g/mol
InChI-Schlüssel: WODXDGLRIWEHDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6F4N2O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole typically involves the introduction of the trifluoromethoxy group into the benzimidazole structure. One common method involves the reaction of a benzimidazole precursor with a trifluoromethoxy-containing reagent under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-fluoro-1H-benzimidazole
  • 6,7-difluoro-1-methyl-1H-benzimidazole
  • 3-fluoro-4-(trifluoromethoxy)benzaldehyde

Uniqueness

Compared to similar compounds, 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Eigenschaften

Molekularformel

C9H6F4N2O

Molekulargewicht

234.15 g/mol

IUPAC-Name

2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C9H6F4N2O/c10-7(16-9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)

InChI-Schlüssel

WODXDGLRIWEHDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C(OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.